6-Chloro-1,2,3-benzothiadiazole
Overview
Description
6-Chloro-1,2,3-benzothiadiazole is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring. This compound is a derivative of 1,2,3-benzothiadiazole, where a chlorine atom is substituted at the 6th position of the benzene ring. It is a colorless solid that is soluble in organic solvents and has significant applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-1,2,3-benzothiadiazole can be synthesized through the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite. The reaction involves the formation of an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotized to form 1,2,3-benzothiadiazole. The use of aniline in this reaction leads to the formation of the 6-chloro derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale diazotization reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of the chlorine atom, it can undergo nucleophilic substitution reactions where the chlorine is replaced by other nucleophiles.
Electrophilic Substitution: The aromatic nature of the compound allows it to participate in electrophilic substitution reactions, although it is less nucleophilic compared to naphthalene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid can be used under controlled conditions to introduce various substituents onto the aromatic ring.
Major Products Formed
Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Electrophilic Substitution: Products include nitrated or sulfonated derivatives of this compound.
Scientific Research Applications
6-Chloro-1,2,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,3-benzothiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzothiadiazole: The parent compound without the chlorine substitution.
2,1,3-Benzothiadiazole: A structural isomer with different positioning of the nitrogen and sulfur atoms.
Benzothiazole: A related compound with a similar benzene-thiazole structure but different chemical properties
Uniqueness
6-Chloro-1,2,3-benzothiadiazole is unique due to the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. The chlorine substitution also influences its chemical and physical properties, making it distinct from its parent compound and other isomers.
Properties
IUPAC Name |
6-chloro-1,2,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-2-5-6(3-4)10-9-8-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEPJFDVBPZWBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178315 | |
Record name | 1,2,3-Benzothiadiazole, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23644-01-1 | |
Record name | 1,2,3-Benzothiadiazole, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023644011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Benzothiadiazole, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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